4-(4-chlorophenyl)-1H-imidazole-1,2-diamine
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Overview
Description
4-(4-chlorophenyl)-1H-imidazole-1,2-diamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a 4-chlorophenyl group attached to the imidazole ring enhances its chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes such as cytochrome p450 .
Mode of Action
This could result in alterations to cellular processes, potentially leading to the desired therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is plausible that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine typically involves the reaction of 4-chlorophenyl hydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-chlorophenyl)-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:
- **4-(4-methylphenyl)-1H-imidazole-1
4-(4-bromophenyl)-1H-imidazole-1,2-diamine: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(4-chlorophenyl)imidazole-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)8-5-14(12)9(11)13-8/h1-5H,12H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTCRCUFBKCSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=N2)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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